3-Benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride
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Overview
Description
3-Benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride is a chemical compound with the molecular formula C15H22ClNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its piperidine ring structure, which is substituted with a benzyl group and an ethyl ester group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride typically involves the reaction of piperidine with benzyl chloride, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include benzyl-substituted piperidines, carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research explores its potential as a precursor for drug development and its pharmacological properties.
Mechanism of Action
The mechanism of action of 3-Benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring structure allows it to fit into binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzylpiperidine-3-carboxylic acid methyl ester hydrochloride
- 3-Benzylpiperidine-3-carboxylic acid propyl ester hydrochloride
- 3-Benzylpiperidine-3-carboxylic acid butyl ester hydrochloride
Uniqueness
3-Benzylpiperidine-3-carboxylic acid ethyl ester hydrochloride is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its methyl, propyl, and butyl counterparts, the ethyl ester variant offers a balance between steric hindrance and electronic effects, making it a versatile intermediate in various synthetic applications .
Properties
IUPAC Name |
ethyl 3-benzylpiperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-18-14(17)15(9-6-10-16-12-15)11-13-7-4-3-5-8-13;/h3-5,7-8,16H,2,6,9-12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYLXDOYYBUOPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)CC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589972 |
Source
|
Record name | Ethyl 3-benzylpiperidine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170842-81-6 |
Source
|
Record name | 3-Piperidinecarboxylic acid, 3-(phenylmethyl)-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170842-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-benzylpiperidine-3-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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